1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene is an organic compound with the molecular formula C11H11NO3 It is characterized by the presence of a nitro group and an ether linkage involving a butynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene typically involves the reaction of 2-nitrophenol with 2-methyl-3-butyn-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Addition: Halogens (e.g., bromine), hydrogen halides (e.g., HCl), typically in an inert solvent.
Major Products:
Reduction of the nitro group: 1-[(2-Methyl-3-butyn-2-yl)oxy]-2-aminobenzene.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Addition reactions: Halogenated or hydrogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The butynyl group can also participate in reactions with biological molecules, potentially disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-butyn-2-ol: A precursor in the synthesis of 1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene.
4-Benzyloxy-3,3-dimethylbut-1-yne: Another compound with a similar butynyl group but different substituents.
2,2-Dimethylbut-3-ynoxymethylbenzene: A structurally related compound with different functional groups.
Uniqueness: this compound is unique due to the combination of its nitro and butynyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H11NO3 |
---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
1-(2-methylbut-3-yn-2-yloxy)-2-nitrobenzene |
InChI |
InChI=1S/C11H11NO3/c1-4-11(2,3)15-10-8-6-5-7-9(10)12(13)14/h1,5-8H,2-3H3 |
InChI-Schlüssel |
OVBQTAVKPNPFFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)OC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.